

An In-depth Technical Guide to the Biosynthesis of Peonidin 3-rutinoside

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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Executive Summary

Peonidin 3-rutinoside is an O-methylated anthocyanin responsible for the vibrant magenta and purplish-red hues in numerous flowers, fruits, and vegetables. As a member of the flavonoid class of secondary metabolites, it not only contributes to plant pigmentation but also exhibits significant antioxidant and anti-inflammatory properties, making it a compound of interest for nutraceutical and pharmaceutical development. This technical guide provides a comprehensive overview of the biosynthetic pathway of **Peonidin 3-rutinoside**, from its primary metabolic precursors to the final glycosylation steps. It includes detailed enzymatic reactions, quantitative data on enzyme kinetics and metabolite abundance, and robust experimental protocols for the study and quantification of these molecules. This document is intended to serve as a critical resource for researchers engaged in flavonoid biochemistry, metabolic engineering, and natural product-based drug discovery.

The Core Biosynthetic Pathway

The formation of **Peonidin 3-rutinoside** is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This precursor then enters the flavonoid biosynthesis pathway, leading to the formation of the anthocyanidin core, which is subsequently modified through methylation and sequential glycosylation to yield the final product.

Phenylpropanoid and Flavonoid Core Biosynthesis

The initial steps are common to the synthesis of most flavonoids:

- L-phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).
- trans-Cinnamic acid is hydroxylated to form 4-coumaric acid by Cinnamate 4-hydroxylase (C4H).
- 4-coumaric acid is activated with coenzyme A to produce 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).
- Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
- Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone naringenin.
- Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol (DHK).

Branching Towards Cyanidin and Peonidin

From dihydrokaempferol, the pathway branches towards cyanidin- and peonidin-based anthocyanins:

- Flavonoid 3'-Hydroxylase (F3'H) is a critical enzyme that hydroxylates DHK at the 3' position of the B-ring to produce dihydroquercetin (DHQ).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of DHQ to form leucocyanidin.[\[1\]](#)[\[2\]](#)
- Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.[\[1\]](#)[\[4\]](#)
- O-Methyltransferase (OMT) catalyzes the final step in peonidin aglycone biosynthesis by adding a methyl group to the 3'-hydroxyl group on the B-ring of cyanidin, converting it to peonidin.[\[1\]](#)[\[3\]](#)

Final Glycosylation Steps

Aglycones like peonidin are unstable and are rapidly stabilized by glycosylation:

- UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT) attaches a glucose moiety from UDP-glucose to the 3-hydroxyl position of peonidin, forming the more stable Peonidin 3-O-glucoside.[1][5][6]
- Anthocyanidin 3-O-glucoside Rhamnosyltransferase (RT) then catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 6"-hydroxyl position of the glucose moiety on Peonidin 3-O-glucoside, yielding the final product, **Peonidin 3-rutinoside**. [7][8]

The sugar donors for these reactions, UDP-glucose and UDP-rhamnose, are synthesized via their own dedicated pathways.[6][9]



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Caption: Biosynthesis pathway of **Peonidin 3-rutinoside**.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency and substrate preference of key enzymes in the pathway are critical for understanding metabolic flux. The following table summarizes known kinetic parameters for enzymes involved in the later stages of peonidin biosynthesis.

| Enzyme | Organism | Substrate | Km (μM) | Vmax / Relative Activity | Reference |
|------------------|-------------------------|-------------------------------------|------------|--|---------------------|
| AOMT (PsAOMT) | Paeonia suffruticosa | Cyanidin 3,5- di-O- glucoside | 29.5 ± 2.1 | 10.32 ± 0.21 (pkat mg ⁻¹) | [1] |
| 3GT (Fh3GT2) | Freesia hybrida | Peonidin | 25.1 ± 1.8 | 100% (Relative Activity) | [6] |
| 3GT (Fh3GT2) | Freesia hybrida | Cyanidin | 43.5 ± 3.2 | 43.1% (Relative Activity) | [6] |
| RT | Silene dioica | Cyanidin 3-O- glucoside | 2200 | Not specified | [7] |
| RT | Silene dioica | UDP-L- rhamnose | 90 | Not specified | [7] |

Abundance in Natural Sources

The concentration of **Peonidin 3-rutinoside** and its direct precursors varies significantly across different plant species and cultivars.

| Compound | Natural Source | Concentration | Reference |
|-------------------------------|---|------------------------------------|-----------|
| Peonidin 3-rutinoside | Sweet Cherry (<i>Prunus avium</i>) | 0.60 - 27.50 mg/100g FW | [9] |
| Peonidin 3-rutinoside | European Plum (<i>Prunus domestica</i>) | 4.85 mg/100g FW | [9] |
| Peonidin 3-rutinoside | Sour Cherry (<i>Prunus cerasus</i>) | 609.18152 (m/z) | [4] |
| Peonidin-derived anthocyanins | Purple Peony (<i>P. suffruticosa</i>) | 94% of total anthocyanins | [1] |
| Cyanidin-derived anthocyanins | Red Peony (<i>P. tenuifolia</i>) | 76% of total anthocyanins | [1] |
| Peonidin | Raw Cranberries | 42 mg/100g | [10] |
| Cyanidin 3-rutinoside | <i>Michelia crassipes</i> | 1.89 - 10.83 (units not specified) | [11] |

Experimental Protocols

Protocol 1: Extraction and Quantification of Anthocyanins by HPLC

This protocol details a standard method for extracting and quantifying **Peonidin 3-rutinoside** from plant tissue.

1. Materials and Reagents:

- Lyophilized and powdered plant material
- Extraction Solvent: Methanol/Water/Formic Acid (70:29:1, v/v/v)[9]
- HPLC Solvents:
 - Solvent A: Water/Formic Acid (95:5, v/v)[12]

- Solvent B: Acetonitrile/Formic Acid (95:5, v/v)[12]
- 0.45 µm PTFE syringe filters
- HPLC system with a PDA/DAD detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 4-5 µm)

2. Extraction Procedure:

- Weigh approximately 100 mg of lyophilized, powdered plant tissue into a microcentrifuge tube.
- Add 2 mL of extraction solvent.[12]
- Vortex vigorously for 5 minutes.
- Sonicate the mixture in an ultrasonic bath for 20-30 minutes at controlled room temperature. [9][12]
- Centrifuge at 12,000 rpm for 15 minutes at 4°C.[12]
- Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC Analysis:

- Column: C18 reversed-phase column (e.g., Synergy 4 µ Polar-RP 80A).[12]
- Column Temperature: 40°C.[12]
- Flow Rate: 1.0 mL/min.[12]
- Detection Wavelength: 520 nm.[9][12]
- Injection Volume: 10 µL.[12]
- Gradient Program:
 - 0-30 min: 5% to 40% Solvent B

- 30.1-40 min: Hold at 5% Solvent B for re-equilibration[12]
- Quantification: Identify **Peonidin 3-rutinoside** by comparing its retention time and UV-Vis spectrum to a pure standard. Calculate concentration by generating a standard curve with a serial dilution of the pure standard.[9]

Protocol 2: Recombinant Enzyme Expression and Purification

This protocol provides a general workflow for producing flavonoid-modifying enzymes (e.g., OMTs, GTs) for in vitro characterization.

1. Materials and Reagents:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector (e.g., pET vector with a His-tag)
- LB medium with appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
- Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Ni-NTA affinity chromatography column

2. Procedure:

- Cloning: Subclone the full-length cDNA of the target enzyme into the expression vector. Transform the construct into the E. coli expression strain.
- Expression:
 - Inoculate a starter culture and grow overnight.

- Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.4-0.6.
- Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and incubate for several hours at a lower temperature (e.g., 16-20°C) to improve protein solubility.[\[13\]](#)
- Lysis:
 - Harvest cells by centrifugation.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation to remove cell debris.
- Purification:
 - Equilibrate the Ni-NTA column with Lysis Buffer.
 - Load the clarified lysate onto the column.
 - Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
 - Elute the His-tagged protein with Elution Buffer.
- Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Protein concentration can be determined using a Bradford assay.

Protocol 3: In Vitro Enzyme Assay

This protocol describes a method to determine the activity and substrate specificity of a purified recombinant enzyme.

1. Reaction Mixture (Example for a Glycosyltransferase):

- 50 mM HEPES buffer (pH 8.0)[\[6\]](#)

- 10 mM UDP-sugar (e.g., UDP-glucose or UDP-rhamnose)[6]
- 100 μ M flavonoid substrate (e.g., Cyanidin, Peonidin, Peonidin 3-O-glucoside)[6]
- 1-5 μ g of purified recombinant enzyme
- Total reaction volume: 50-200 μ L

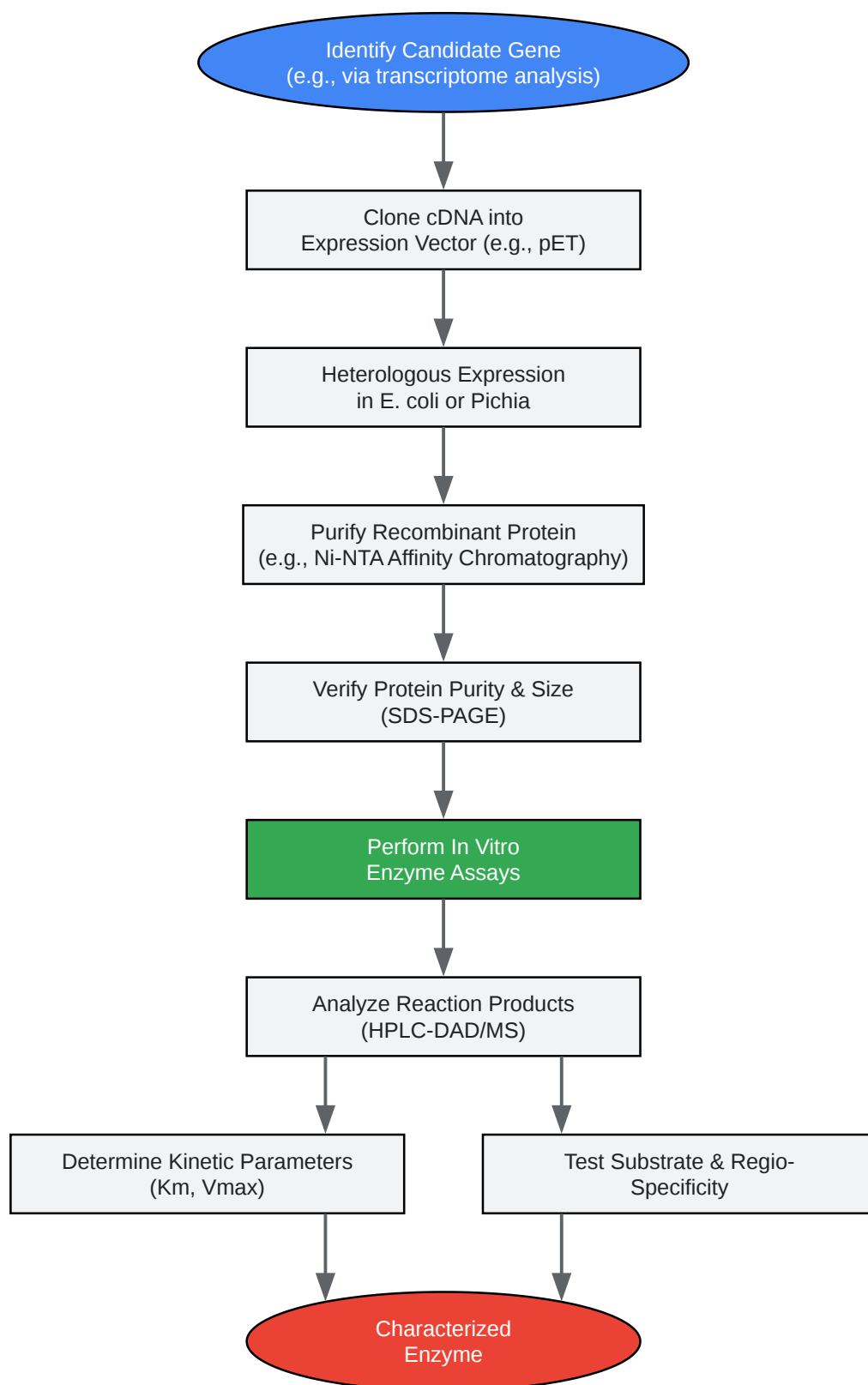
2. Procedure:

- Combine the buffer, UDP-sugar, and substrate in a microcentrifuge tube and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding the purified enzyme.
- Incubate for a defined period (e.g., 5-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
- Stop the reaction by adding an equal volume of acidified methanol (e.g., 5% HCl in methanol).[6]
- Centrifuge to pellet the denatured enzyme.
- Analyze the supernatant by HPLC (using the method in Protocol 4.1) to identify and quantify the reaction product.

3. Kinetic Analysis:

- To determine K_m and V_{max} values, perform the assay with a fixed, saturating concentration of one substrate (e.g., UDP-sugar) while varying the concentration of the other substrate (e.g., flavonoid) over a wide range (e.g., 5-200 μ M).[1]
- Quantify the product formation at each substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations of Experimental Workflows



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Caption: General workflow for recombinant enzyme characterization.

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